8-chloro-2H-1,4-Benzothiazin-3(4H)-one
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Overview
Description
8-chloro-2H-1,4-Benzothiazin-3(4H)-one is a heterocyclic compound containing a benzothiazine ring with a chlorine atom at the 8th position. Compounds of this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminothiophenol with chloroacetic acid derivatives under acidic or basic conditions to form the benzothiazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various 8-substituted derivatives.
Scientific Research Applications
8-chloro-2H-1,4-Benzothiazin-3(4H)-one and its derivatives are of interest in various fields:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or modulators.
Medicine: Investigated for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: Lacks the chlorine atom at the 8th position.
8-bromo-2H-1,4-Benzothiazin-3(4H)-one: Contains a bromine atom instead of chlorine.
8-methyl-2H-1,4-Benzothiazin-3(4H)-one: Contains a methyl group at the 8th position.
Uniqueness
The presence of the chlorine atom at the 8th position in 8-chloro-2H-1,4-Benzothiazin-3(4H)-one may confer unique chemical properties, such as increased reactivity towards nucleophiles or altered biological activity compared to its analogs.
Properties
IUPAC Name |
8-chloro-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPYRGUBDDMCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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